N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is a complex organic compound that features a pyrazine ring substituted with a chloromethyl group and a furan ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyrazine to obtain 3-chloropyrazine. This intermediate is then reacted with formaldehyde to introduce the chloromethyl group, forming 3-chloropyrazin-2-ylmethyl chloride. Concurrently, 2,5-dimethylfuran undergoes sulfonation to yield 2,5-dimethylfuran-3-sulfonyl chloride. Finally, these two intermediates are coupled under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazine ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloropyrazin-2-yl)methyl]formamide
- (3-chloropyrazin-2-yl)methanamine hydrochloride
- 2,5-dimethylfuran-3-sulfonamide
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is unique due to the combination of its pyrazine and furan rings, which confer distinct chemical and biological properties. The presence of both a chloromethyl group and a sulfonamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S/c1-7-5-10(8(2)18-7)19(16,17)15-6-9-11(12)14-4-3-13-9/h3-5,15H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCFDZYKWISPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)NCC2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.